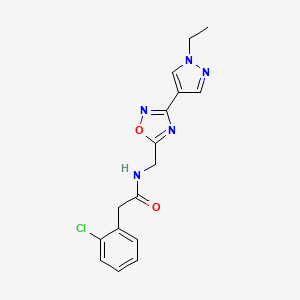![molecular formula C8H8BrN3 B2990922 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1780174-60-8](/img/structure/B2990922.png)
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS number 1780174-60-8 . It is a pyrazolo[1,5-a]pyrimidine derivative, which is a class of compounds that have attracted significant interest in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular weight of this compound is 226.08 . The InChI code is 1S/C8H8BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,1-2H3 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical properties of these compounds allow for various reactions and transformations, improving their structural diversity .Wissenschaftliche Forschungsanwendungen
Synthesis of New Polyheterocyclic Ring Systems
3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine has been utilized as a precursor in the synthesis of new polyheterocyclic ring systems. These systems have potential applications in the development of new materials and pharmaceuticals. The process involves reactions with various compounds to create pyrazolo[1,5-a]pyrimidine derivatives, which are then characterized and evaluated for potential uses (Abdel‐Latif et al., 2019).
Synthesis and Biological Activity of Nucleosides
This compound has been involved in the synthesis and study of various nucleosides. These nucleosides were tested for their biological activity, including potential antiviral and antitumor properties. Such research is crucial for the development of new drugs and treatments for various diseases (Cottam et al., 1984).
Antiproliferative Agents Synthesis
Compounds derived from this compound have been synthesized for potential use as antiproliferative agents. These compounds show promise in inhibiting the growth of certain cancer cell lines, which is vital for cancer treatment research (Gomha et al., 2015).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines have been associated with the inhibition of cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines are known for their synthetic versatility, allowing for various structural modifications that can influence their interaction with targets .
Biochemical Pathways
Given the potential cdk2 inhibition, it could impact cell cycle regulation pathways .
Result of Action
Compounds with similar structures have shown potential anticancer activity and enzymatic inhibitory effects .
Safety and Hazards
The safety information available indicates that 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is a warning substance with hazard statements H302, H315, H319, H335 . These codes indicate that the substance can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents . Additionally, the structural diversity of these compounds allows for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
3-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQFKGARFMBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)

![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)
![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)

![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)

![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)



